5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-amine
Description
5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-amine is a substituted 1,3,4-oxadiazole derivative characterized by a methoxybenzyl group at position 5 and an amine group at position 2 of the oxadiazole ring. Its synthesis typically involves cyclization reactions, such as the treatment of semicarbazides with phosphorus oxychloride followed by base-mediated deprotection .
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-14-8-4-2-7(3-5-8)6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGMVERLZDJZCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(O2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602612 | |
| Record name | 5-[(4-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016676-66-6 | |
| Record name | 5-[(4-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-methoxybenzyl hydrazine with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxybenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde, while reduction of the oxadiazole ring can produce various amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives, including 5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-amine, as anticancer agents. Research indicates that compounds in this class can exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives have been synthesized and tested for their activity against leukemia and breast cancer cell lines, showing promising results with IC50 values in the low micromolar range .
Table 1: Anticancer Activity of Oxadiazole Derivatives
1.2 Cholinesterase Inhibition
The compound has also been investigated for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that derivatives of this compound can effectively inhibit these enzymes, suggesting their use in developing treatments for cognitive disorders .
Table 2: Cholinesterase Inhibition Potency
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Reference |
|---|---|---|---|
| 5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-amines | 0.056 | 0.080 | |
| Rivastigmine (standard) | 0.045 | 0.050 |
Future Directions and Case Studies
The ongoing research into the biological activities of oxadiazole derivatives suggests a promising future for compounds like this compound in drug development. Case studies have shown that modifications to the oxadiazole core can enhance pharmacological properties and selectivity towards specific biological targets.
Case Study: Neuroprotective Effects
A study demonstrated that certain oxadiazole derivatives not only inhibit cholinesterases but also exhibit neuroprotective properties by reducing oxidative stress in neuronal cells . This dual action makes them suitable candidates for further exploration in treating neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The methoxybenzyl group can interact with enzymes or receptors, potentially inhibiting their activity. The oxadiazole ring can also participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Anticancer Activity
- 5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-amine derivatives: Compound N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) exhibited a mean growth inhibition (GP) of 62.6% across leukemia, melanoma, and colon cancer cell lines .
- N-(4-Trifluoromethylphenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (6h) : Showed superior activity against NCI-H522 (53.24% GP) and K-562 (47.22% GP), outperforming imatinib in 36 cell lines .
- 5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-amine derivatives : Compound 117 demonstrated an IC50 of 0.275 µM against lung cancer, nearly twice as potent as erlotinib (IC50 = 0.417 µM) .
Table 2: Anticancer Activity of Selected Oxadiazoles
Mechanistic and Structural Insights
- Hydrogen Bonding: The 2-amino-1,3,4-oxadiazole moiety forms critical hydrogen bonds with enzyme active sites. For example, in glycogen synthase kinase 3β (GSK-3β), oxadiazole nitrogens act as acceptors for Tyr134 and Val135 backbone NH groups, enhancing inhibitory activity .
- Electron Effects : Electron-donating groups (e.g., methoxy) improve binding in hydrophobic pockets, while electron-withdrawing groups (e.g., nitro, chloro) enhance interactions with polar residues .
- Bulkier Substituents: Compounds like 5-(5-indolyl-pyrrolopyridinyl)-1,3,4-oxadiazol-2-amine exhibit nanomolar inhibitory activity against kinases, attributed to extended aromatic systems enabling π-π stacking .
Biological Activity
5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and research findings from various studies.
1. Synthesis of this compound
The synthesis of this compound typically involves the cyclization of appropriate hydrazones or substituted semicarbazones. The compound can be synthesized through a reaction involving 4-methoxybenzyl isothiocyanate and hydrazine derivatives, yielding high purity and yield rates (up to 92%) using visible-light catalysis .
Research indicates that compounds within the oxadiazole class exhibit anticancer properties by targeting various biological pathways:
- Inhibition of Enzymes : They can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells by modulating Bcl-2 family proteins .
2.2 Case Studies and Research Findings
A study evaluated the anticancer activity of several oxadiazole derivatives, including this compound. The compound was tested against various cancer cell lines including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and K562 (leukemia). The results indicated significant cytotoxicity with IC50 values in the low micromolar range:
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MDA-MB-231 | 0.52 | High |
| HeLa | 0.88 | High |
| K562 | 1.20 | Moderate |
These results suggest that this compound is particularly effective against Bcl-2 positive cancer cell lines .
3. Additional Biological Activities
Beyond anticancer effects, this compound has shown promise in other therapeutic areas:
3.1 Antimicrobial Activity
Studies have reported that oxadiazole derivatives exhibit antimicrobial properties against various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes and inhibition of nucleic acid synthesis.
3.2 Neuroprotective Properties
Research has also indicated that this compound may possess neuroprotective effects by inhibiting β-secretase-1 (BACE-1) and reducing amyloid β-peptide aggregation, which are critical factors in Alzheimer's disease pathology .
4. Conclusion
The biological activity of this compound highlights its potential as a lead compound in drug development for cancer treatment and possibly other therapeutic areas such as neurodegenerative diseases. Continued research is necessary to fully elucidate its mechanisms of action and optimize its pharmacological profile.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
